
1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group, a phenyl group, and a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl, phenyl, and pyrrolidinyl groups can be achieved through various substitution reactions. For instance, the phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce any unsaturated bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles, such as halides or amines, under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may result in fully saturated imidazole derivatives.
科学的研究の応用
1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: It may be used in the development of new catalysts or as a component in specialty chemicals.
作用機序
The mechanism of action of 1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-Methyl-2-phenylimidazole: Lacks the pyrrolidinyl group, which may affect its binding affinity and specificity.
2-Phenyl-5-(pyrrolidin-1-yl)-1H-imidazole: Similar structure but lacks the methyl group, potentially altering its chemical properties and reactivity.
1-Methyl-5-(pyrrolidin-1-yl)-1H-imidazole: Lacks the phenyl group, which may influence its overall stability and interactions.
Uniqueness
1-Methyl-2-phenyl-5-(pyrrolidin-1-yl)-1H-imidazole is unique due to the presence of all three substituents (methyl, phenyl, and pyrrolidinyl) on the imidazole ring. This combination of groups can confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H17N3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
1-methyl-2-phenyl-5-pyrrolidin-1-ylimidazole |
InChI |
InChI=1S/C14H17N3/c1-16-13(17-9-5-6-10-17)11-15-14(16)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
InChIキー |
UHBJALFRECQUTO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1C2=CC=CC=C2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


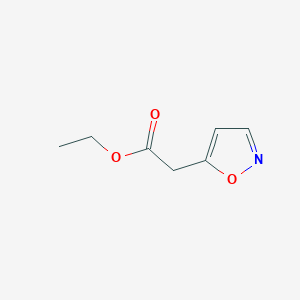


![2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12876252.png)
![2-(Aminomethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12876260.png)


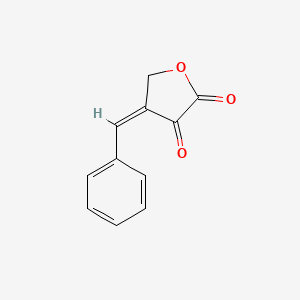

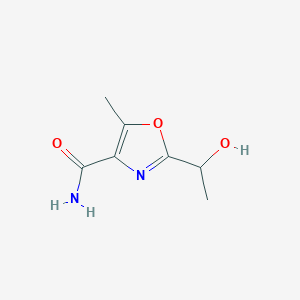

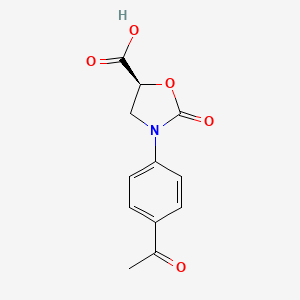
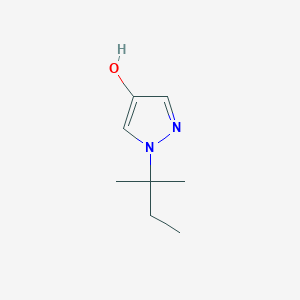
![ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12876343.png)
